molecular formula C7H3ClN4O4 B13783229 3-Chloro-2,5-dinitroindazole CAS No. 68159-06-8

3-Chloro-2,5-dinitroindazole

Cat. No.: B13783229
CAS No.: 68159-06-8
M. Wt: 242.57 g/mol
InChI Key: TZUUMLAKXRSPRV-UHFFFAOYSA-N
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Description

3-Chloro-2,5-dinitroindazole is a chemical compound belonging to the class of nitroindazoles. Nitroindazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an indazole ring substituted with chlorine and nitro groups, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,5-dinitroindazole typically involves the nitration of 3-chloroindazole. One common method includes the use of a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0°C) to achieve nitration . The reaction proceeds as follows:

    Starting Material: 3-Chloroindazole

    Reagents: Fuming nitric acid, concentrated sulfuric acid

    Conditions: 0°C

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of strong acids and the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,5-dinitroindazole undergoes various chemical reactions, including:

    Substitution Reactions: The nitro groups can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of 3-chloro-2,5-diaminoindazole.

    Oxidation: Formation of higher oxidation state compounds.

Scientific Research Applications

3-Chloro-2,5-dinitroindazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-dinitroindazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the indazole ring makes it a versatile compound for various applications.

Properties

CAS No.

68159-06-8

Molecular Formula

C7H3ClN4O4

Molecular Weight

242.57 g/mol

IUPAC Name

3-chloro-2,5-dinitroindazole

InChI

InChI=1S/C7H3ClN4O4/c8-7-5-3-4(11(13)14)1-2-6(5)9-10(7)12(15)16/h1-3H

InChI Key

TZUUMLAKXRSPRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(C(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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